molecular formula C15H13NOS B14754125 10-(Oxiran-2-ylmethyl)phenothiazine CAS No. 2461-44-1

10-(Oxiran-2-ylmethyl)phenothiazine

Cat. No.: B14754125
CAS No.: 2461-44-1
M. Wt: 255.3 g/mol
InChI Key: YPSVZBRVVWHLIY-UHFFFAOYSA-N
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Description

10-(Oxiran-2-ylmethyl)phenothiazine is a chemical compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications in various fields such as medicine, chemistry, and industry due to their unique chemical properties. The compound this compound is characterized by the presence of an oxirane (epoxide) group attached to the phenothiazine core, which imparts distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Oxiran-2-ylmethyl)phenothiazine typically involves the reaction of phenothiazine with an epoxide-containing reagent. One common method is the reaction of phenothiazine with epichlorohydrin under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the opening of the epoxide ring and its subsequent attachment to the phenothiazine core .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and concentration of reagents are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

10-(Oxiran-2-ylmethyl)phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

    Substitution: The epoxide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-(Oxiran-2-ylmethyl)phenothiazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(Oxiran-2-ylmethyl)phenothiazine involves its interaction with molecular targets through the epoxide group. The epoxide group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in various applications, including drug development and material science. The phenothiazine core also contributes to the compound’s overall reactivity and functionality .

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound with similar core structure but without the epoxide group.

    10-(Oxiran-2-ylmethyl)phenothiazine derivatives: Compounds with modifications on the phenothiazine core or the epoxide group.

Uniqueness

This compound is unique due to the presence of the epoxide group, which imparts distinct reactivity and functionality compared to other phenothiazine derivatives. This makes it a valuable compound for various applications in chemistry, biology, and industry .

Properties

CAS No.

2461-44-1

Molecular Formula

C15H13NOS

Molecular Weight

255.3 g/mol

IUPAC Name

10-(oxiran-2-ylmethyl)phenothiazine

InChI

InChI=1S/C15H13NOS/c1-3-7-14-12(5-1)16(9-11-10-17-11)13-6-2-4-8-15(13)18-14/h1-8,11H,9-10H2

InChI Key

YPSVZBRVVWHLIY-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CN2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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